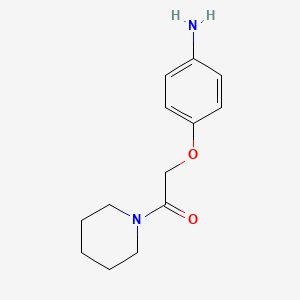

2-(4-氨基-phenoxy)-1-哌啶-1-基-乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

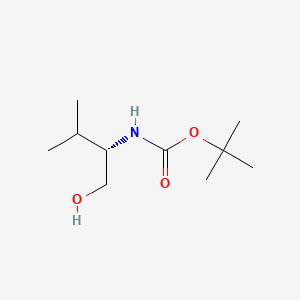

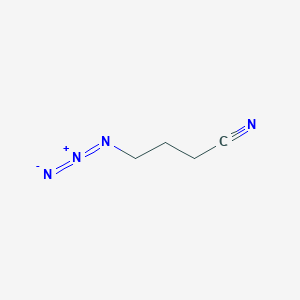

The compound of interest, "2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone," is closely related to the compounds discussed in the provided papers. Although the exact compound is not directly studied, the papers provide insights into similar compounds with related functional groups and structural motifs. For instance, the compounds studied exhibit aromatic rings, amino groups, and piperidine structures, which are also expected to be present in the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions that allow for the construction of complex molecules. For example, the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile is achieved using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in a one-pot reaction at room temperature, yielding 40% . This suggests that a similar approach could potentially be applied to synthesize "2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone," possibly involving an amino-phenoxy precursor and a piperidin-1-yl-ethanone derivative.

Molecular Structure Analysis

The molecular structures of related compounds are confirmed using techniques such as 1H NMR, MS, and X-ray single crystal diffraction . These compounds exhibit planarity in their aromatic components and specific intermolecular interactions, such as hydrogen bonding and π-π interactions, which contribute to their three-dimensional network in the crystal state . The molecular structure of "2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone" would likely be characterized using similar analytical methods to determine its conformation and intermolecular interactions.

Chemical Reactions Analysis

The related compounds participate in various chemical reactions, including the formation of hydrogen bonds and π-π interactions, which are crucial for their three-dimensional network formation in the solid state . Additionally, the presence of functional groups such as amino and nitro groups can lead to further chemical reactivity, such as substitution or addition reactions. The compound of interest, with its amino-phenoxy and piperidin-1-yl-ethanone groups, would also be expected to exhibit similar reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone" are influenced by their molecular structure. For instance, the planarity of the aromatic components and the presence of hydrogen bonding can affect their melting points, solubility, and stability . The electronic properties, such as the electron-withdrawing or donating effects of substituents on the aromatic rings, can also impact the chemical reactivity and biological activity, as seen in the antileukemic activity of related compounds .

科学研究应用

伤口愈合潜力

- 伤口愈合活性评估:一项研究评估了2-(4-氨基-phenoxy)-1-哌啶-1-基-乙酮衍生物的体内伤口愈合潜力。他们观察到治疗组中有显著的愈合和更快的上皮化。该研究突出了该分子在增强伤口愈合和胶原化方面的潜力,表明其在皮肤恢复和治疗医学疗法中的应用(Vinaya et al., 2009)。

抗白血病活性

- 合成和抗白血病活性:另一项研究合成了2-(4-氨基-phenoxy)-1-哌啶-1-基-乙酮的衍生物,并测试了它们对人类白血病细胞系的抗白血病活性。一些化合物显示出有希望的抗增殖活性,表明在白血病治疗中有潜在应用(Vinaya et al., 2012)。

细胞毒性研究和对接研究

- 细胞毒性和药代动力学:使用类似结构合成的化合物被分析其细胞毒性和与人血清白蛋白的相互作用。这为该化合物的药代动力学特性和生物应用潜力提供了见解(Govindhan et al., 2017)。

抗菌活性

- 合成和抗菌剂:对2-(4-氨基-phenoxy)-1-哌啶-1-基-乙酮的新颖衍生物进行的研究显示出对各种细菌菌株的显著抗菌活性。这表明该分子有潜力用作抗菌剂(Vinaya et al., 2008)。

作用机制

Target of Action

The primary targets of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone are reactive oxygen species (ROS), specifically the hydroxyl radical (OH•) and peroxidase reactive intermediates . These radicals are highly reactive and can cause irreversible damage to cells by binding to lipids, DNA, and proteins .

Mode of Action

2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone interacts with its targets through a deprotection mechanism . The compound reacts with the highly active OH• radicals and peroxidase reactive intermediates, leading to changes in the fluorescence of the compound . This change in fluorescence can be used to determine the levels of these selective ROS .

Biochemical Pathways

The compound is involved in the biochemical pathways related to oxidative stress. Oxidative stress occurs when there is an imbalance between the production of ROS and the body’s ability to counteract their harmful effects . By reacting with OH• radicals and peroxidase reactive intermediates, 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone helps to mitigate the harmful effects of these radicals .

Pharmacokinetics

Similar compounds, such as 2,2-bis[4-(4-aminophenoxy)phenyl]propane (bapp), are known to be used in the synthesis of polyimides . These polyimides have low dielectric constant and low dielectric loss, making them ideal candidates for applications such as high-frequency communication substrates .

Result of Action

The result of the action of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone is the detection and quantification of OH• radicals and peroxidase reactive intermediates . By reacting with these radicals, the compound changes its fluorescence, allowing for the measurement of these radicals .

Action Environment

The action of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone can be influenced by various environmental factors. For instance, the presence of toxic agents, xenobiotics, infectious agents, polluted air, UV radiation, and factors such as smoking and radiation can increase the production of radicals . These factors can therefore influence the action, efficacy, and stability of the compound .

属性

IUPAC Name |

2-(4-aminophenoxy)-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-11-4-6-12(7-5-11)17-10-13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCGJRYQWQTFIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

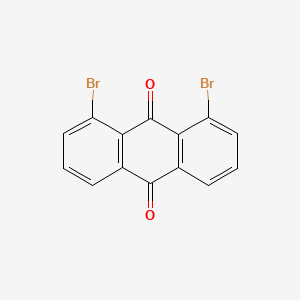

C1CCN(CC1)C(=O)COC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1277300.png)

![[3-(4-Chlorophenoxy)phenyl]methanol](/img/structure/B1277315.png)